molecular formula C12H16 B14562639 (3-Methylpent-3-en-2-yl)benzene CAS No. 61777-09-1

(3-Methylpent-3-en-2-yl)benzene

Cat. No.: B14562639
CAS No.: 61777-09-1
M. Wt: 160.25 g/mol
InChI Key: WMWZPNIKDTUKNB-UHFFFAOYSA-N
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Description

(3-Methylpent-3-en-2-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a (3-methylpent-3-en-2-yl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylpent-3-en-2-yl)benzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with (3-methylpent-3-en-2-yl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(3-Methylpent-3-en-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield the corresponding alkane.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acid groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogens (Cl2, Br2) with a Lewis acid catalyst, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) in sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.

Scientific Research Applications

(3-Methylpent-3-en-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.

Mechanism of Action

The mechanism of action of (3-Methylpent-3-en-2-yl)benzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The presence of the (3-methylpent-3-en-2-yl) group can influence the reactivity and orientation of the substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    (3-Methylpent-3-en-2-one): An isomer with a ketone functional group.

    (4-Methylpent-3-en-2-yl)benzene: A positional isomer with the methyl group at a different position.

    (3-Methylpent-3-en-1-yl)benzene: An isomer with a different alkyl chain structure.

Uniqueness

(3-Methylpent-3-en-2-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and physical properties. The presence of the (3-methylpent-3-en-2-yl) group can also affect the compound’s interactions with other molecules, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

61777-09-1

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

3-methylpent-3-en-2-ylbenzene

InChI

InChI=1S/C12H16/c1-4-10(2)11(3)12-8-6-5-7-9-12/h4-9,11H,1-3H3

InChI Key

WMWZPNIKDTUKNB-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C(C)C1=CC=CC=C1

Origin of Product

United States

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